Improved PCAF Brd Binding Affinity
APA-H-MPO (Compound 15 in the Hu et al. series) demonstrates enhanced binding affinity for the PCAF bromodomain compared to the pioneering inhibitor, Compound 1, from Wang et al. (2013). This difference is quantified by a lower inhibitory concentration (IC50) in a fluorescence polarization (FP) competition assay [1]. The improvement supports the structure-guided optimization strategy that introduced the 5-hydroxymethyl substituent, establishing APA-H-MPO as a more potent probe for the PCAF/Tat-AcK50 interface.
| Evidence Dimension | PCAF Brd/Tat-AcK50 binding inhibition (FP Assay) |
|---|---|
| Target Compound Data | IC50 = 0.93 mM |
| Comparator Or Baseline | Compound 1 (Wang et al., 2013): IC50 = 1.6 mM |
| Quantified Difference | ~1.7-fold improvement in binding affinity |
| Conditions | In vitro fluorescence polarization competitive binding assay against PCAF BRD/Tat-AcK50 peptide interaction. |
Why This Matters
The 1.7-fold improvement in binding affinity indicates that APA-H-MPO is a more potent chemical probe for disrupting the PCAF/Tat-AcK50 complex in biochemical assays, making it the preferred choice for target engagement studies over the first-generation compound.
- [1] Data compiled and cited in a review article (scite.ai), with original sources: Wang et al. (2013) for Compound 1 and Hu et al. (2014) for APA-H-MPO. View Source
